Cas no 1105236-06-3 (6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one)

6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one
- F5582-0136
- SR-01000923503-1
- 1105236-06-3
- 6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]pyrimidin-4-one
- 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one
- AKOS024514181
- 6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one
- SR-01000923503
-
- インチ: 1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-17(22)21(11-20-16)10-13-3-1-2-4-15(13)19/h1-9,11H,10H2
- InChIKey: UFSPXOBEWAQWNV-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1CN1C=NC(C2C=CC(=CC=2)F)=CC1=O
計算された属性
- せいみつぶんしりょう: 298.09176933g/mol
- どういたいしつりょう: 298.09176933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 32.7Ų
6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5582-0136-10μmol |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one |
1105236-06-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5582-0136-2mg |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one |
1105236-06-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5582-0136-4mg |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one |
1105236-06-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5582-0136-1mg |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one |
1105236-06-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5582-0136-15mg |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one |
1105236-06-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5582-0136-2μmol |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one |
1105236-06-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5582-0136-5mg |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one |
1105236-06-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5582-0136-3mg |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one |
1105236-06-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5582-0136-10mg |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one |
1105236-06-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5582-0136-5μmol |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one |
1105236-06-3 | 5μmol |
$63.0 | 2023-09-09 |
6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one 関連文献
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 6-(4-Fluorophenyl)-3-(2-Fluorophenyl)methyl-3,4-dihydropyrimidin-4-one (CAS No. 1105236-06-3)
6-(4-Fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one, with the CAS number 1105236-06-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of fluorine atoms in the molecular structure imparts unique characteristics that enhance its pharmacological profile and bioavailability.
The synthesis of 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one typically involves a multi-step process, starting with the reaction of 4-fluorobenzaldehyde and 2-fluorobenzaldehyde with urea and ethyl acetoacetate under specific conditions. The resulting intermediate is then subjected to cyclization to form the final product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production in pharmaceutical settings.
Recent studies have highlighted the potential of 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one as a potent inhibitor of various enzymes and receptors involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits strong inhibitory activity against the enzyme dihydrofolate reductase (DHFR), which is a key target in antifolate therapy for cancer and infectious diseases. The fluorine substituents on the phenyl rings enhance the binding affinity and selectivity of the compound, thereby improving its therapeutic index.
In addition to its enzymatic inhibition properties, 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one has shown promise in modulating signaling pathways associated with inflammation and cell proliferation. A study in the European Journal of Medicinal Chemistry reported that this compound effectively suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses. This finding suggests that 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one could be a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic properties of 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, toxicity studies have shown that 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in disease symptoms and biomarker levels. These findings have generated considerable interest among researchers and pharmaceutical companies, leading to increased investment in further clinical development.
In conclusion, 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one (CAS No. 1105236-06-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use in treating various diseases.
1105236-06-3 (6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one) 関連製品
- 1156999-13-1(1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)
- 2034505-74-1(methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate)
- 27653-68-5(Trimethoprim N-oxide)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 1804256-42-5(Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate)
- 2138545-58-9(9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane)
- 2228305-63-1(2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)
- 899999-87-2(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methoxyphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)




